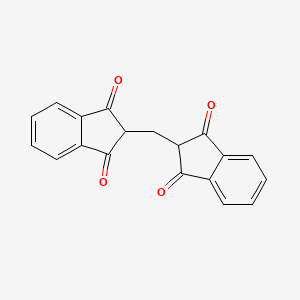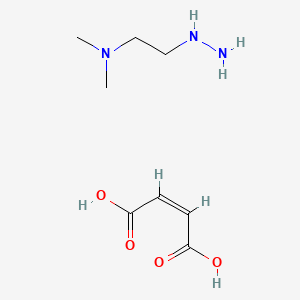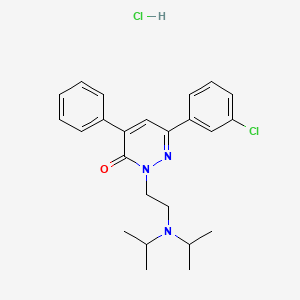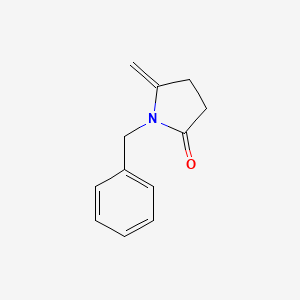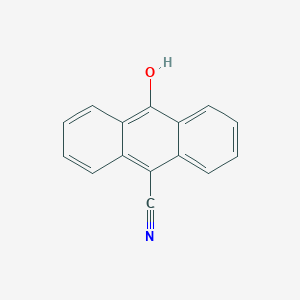
10-Hydroxyanthracene-9-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxyanthracene-9-carbonitrile: is an organic compound with the molecular formula C₁₅H₉NO and a molecular weight of 219.238 g/mol It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both a hydroxyl group and a nitrile group attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 10-Hydroxyanthracene-9-carbonitrile typically involves the functionalization of anthracene derivatives. One common method is the hydroxylation of 9-cyanoanthracene. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .
Industrial Production Methods:
Industrial production of this compound may involve multi-step synthesis processes starting from readily available anthracene derivatives. The process generally includes nitration, reduction, and subsequent hydroxylation steps under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 10-Hydroxyanthracene-9-carbonitrile can undergo oxidation reactions to form anthraquinone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Acids or bases for esterification or etherification.
Major Products Formed:
Anthraquinone Derivatives: Formed through oxidation.
Amines: Formed through reduction of the nitrile group.
Esters or Ethers: Formed through substitution reactions involving the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
10-Hydroxyanthracene-9-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine:
In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used in imaging techniques to study cellular processes and molecular interactions .
Industry:
In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
Wirkmechanismus
The mechanism of action of 10-Hydroxyanthracene-9-carbonitrile is primarily related to its ability to participate in electron transfer reactions. The hydroxyl and nitrile groups can interact with various molecular targets, facilitating redox reactions and the formation of reactive intermediates. These interactions are crucial in its applications as a fluorescent probe and in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
9-Anthraldehyde: Another anthracene derivative with an aldehyde group instead of a nitrile group.
10-Methoxyanthracene-9-carbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
9,10-Dicyanoanthracene: Contains two nitrile groups instead of one hydroxyl and one nitrile group.
Uniqueness:
10-Hydroxyanthracene-9-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the anthracene core. This dual functionality allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
14789-46-9 |
|---|---|
Molekularformel |
C15H9NO |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
10-hydroxyanthracene-9-carbonitrile |
InChI |
InChI=1S/C15H9NO/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8,17H |
InChI-Schlüssel |
LPSOEIGMHMTXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


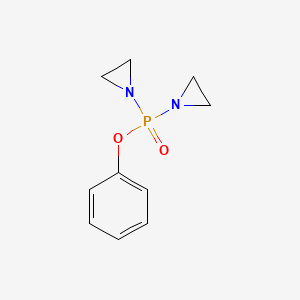
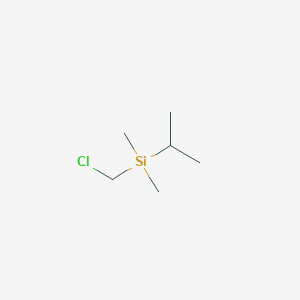
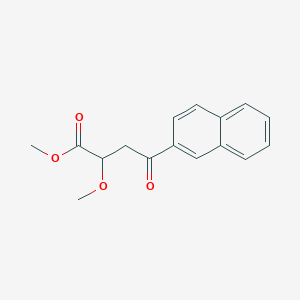
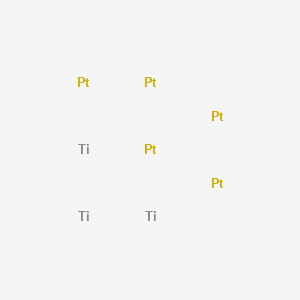
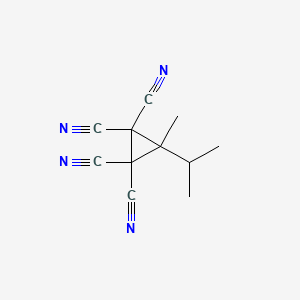
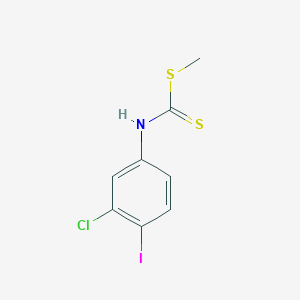
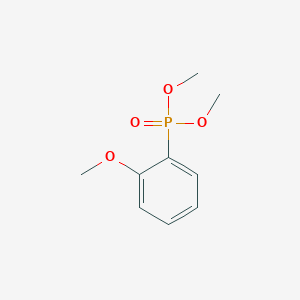
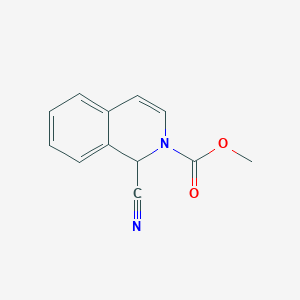
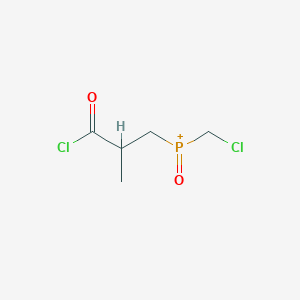
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
